Technical Monograph: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Technical Monograph: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
The following technical guide provides an in-depth analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine , a versatile heterocyclic scaffold used in medicinal chemistry.
[1]
CAS Registry Number: 1267095-78-2
Chemical Formula: C
Executive Summary
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a privileged bicyclic scaffold characterized by a benzene ring fused to a saturated oxazine ring.[1] Its structural value lies in the trifunctional nature of its core:
-
The Secondary Amine (N4): A nucleophilic handle for acylation, alkylation, or sulfonylation.[1]
-
The Aryl Bromide (C8): An electrophilic site positioned ortho to the oxygen bridge, enabling high-fidelity cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic system.[1]
-
The C2-Methyl Group: A steric element that introduces chirality and metabolic stability by blocking potential oxidation at the
-position to the oxygen.[1]
This compound serves as a critical intermediate in the synthesis of GPCR modulators (e.g., 5-HT, Dopamine receptors) , PI3K inhibitors , and anticoagulants where the benzoxazine core mimics the bioisosteric properties of indole or quinoline but with improved physicochemical profiles (solubility, H-bond accepting capability).[1]
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
| SMILES | CC1CNCc2c(Br)cccc2O1 |
| Appearance | Off-white to pale beige powder |
| Melting Point | 56–60 °C (Typical for class) |
| Boiling Point | ~310 °C (Predicted at 760 mmHg) |
| pKa (Conjugate Acid) | ~4.5–5.0 (Predicted; N4 amine is less basic than morpholine due to aniline-like character) |
| LogP | ~2.6 (Lipophilic, suitable for CNS penetration) |
| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water |
Structural Numbering & Logic
The numbering of the 1,4-benzoxazine system is critical for regioselective modification:
-
Position 1 (Oxygen): Defines the numbering start.[1]
-
Position 2 (Carbon): Bears the methyl group; introduces a stereocenter (R/S).[1]
-
Position 4 (Nitrogen): The secondary amine.[1]
-
Position 8 (Carbon): Bears the bromine atom.[1][2][3] Note that in 1,4-benzoxazine, position 8 is adjacent to the oxygen bridgehead (C8a), creating a unique electronic environment compared to the 6-bromo or 7-bromo isomers.[1]
Synthetic Pathways & Production
The synthesis of CAS 1267095-78-2 typically follows a "Cyclization-Reduction" strategy to ensure the integrity of the benzoxazine ring.[1]
Pathway A: The 2-Aminophenol Alkylation Route (Standard)
This route is preferred for scalability and cost-efficiency.[1] It proceeds via the formation of a lactam intermediate (benzoxazinone) followed by reduction.[1]
Step 1: O-Alkylation & Cyclization
-
Precursor: 2-Amino-6-bromophenol (The Br is at position 6 relative to OH, which becomes position 8 in the fused system).[1]
-
Reagent: Ethyl 2-chloropropionate (Introduces the C2-Methyl).[1]
-
Conditions: K
CO , DMF or Acetone, Reflux.[1] -
Mechanism: Base-mediated nucleophilic attack of the phenoxide on the
-halo ester, followed by intramolecular amidation to form the lactam ring.[1] -
Intermediate: 8-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one.[1]
Step 2: Lactam Reduction
-
Reagent: Borane-THF complex (BH
[1]·THF) or Lithium Aluminum Hydride (LiAlH ).[1] -
Conditions: THF, 0°C to Reflux.
-
Outcome: Reduction of the C3 carbonyl to a methylene group, yielding the target 3,4-dihydro amine.[1]
Visualization of Synthesis Logic
Figure 1: Two-step synthetic pathway from aminophenol precursors via a lactam intermediate.[1]
Structural Utility in Drug Design (SAR)
The 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine core is not merely a linker; it is a scaffold that directs the spatial orientation of pharmacophores.[1]
The C8-Bromine Handle (Orthogonal Functionalization)
The bromine at position 8 is electronically unique because it is ortho to the ether oxygen.[1]
-
Reactivity: Less reactive than a para-bromo (due to electron donation from Oxygen) but highly selective in Palladium-catalyzed couplings.[1]
-
Application: Used to attach aryl or heteroaryl groups via Suzuki-Miyaura coupling to extend the pi-system, often targeting hydrophobic pockets in enzymes.[1]
The N4-Amine (Core Vector)[1]
-
Basicity: The nitrogen lone pair is partially delocalized into the benzene ring, making it less basic than morpholine but sufficiently nucleophilic for derivatization.[1]
-
Application: Primary vector for attaching "warheads" or solubilizing groups via urea formation, reductive amination, or amide coupling.[1]
The C2-Methyl (Conformational Lock)[1]
-
Chirality: The C2 position is chiral.[1] Enantiomers often show distinct biological activities. The methyl group forces the heterocyclic ring into a specific half-chair conformation, potentially locking the N-substituent in a bioactive vector.[1]
Visualization of SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the three functional vectors of the scaffold.[1]
Experimental Protocols
Protocol A: Handling and Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the color may darken from off-white to brown.[1]
-
Solubility Check: Dissolve in DMSO or DMF for biological assays. For chemical synthesis, DCM or THF are preferred solvents.[1]
Protocol B: General Procedure for N-Acylation (Library Generation)
Since specific literature on CAS 1267095-78-2 is proprietary, this protocol is standardized for the 3,4-dihydro-2H-1,4-benzoxazine class.[1]
-
Preparation: Dissolve 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous DCM (0.1 M).
-
Base Addition: Add Diisopropylethylamine (DIPEA, 1.5 eq).
-
Acylation: Add the desired Acid Chloride (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor via TLC/LC-MS.[1]
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[1] Dry over MgSO . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol C: Suzuki Coupling at C8[1]
-
Reactants: Benzoxazine scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]
-
Catalyst: Pd(dppf)Cl
(5 mol%).[1] -
Base/Solvent: K
CO (2.0 eq) in Dioxane/Water (4:1).[1] -
Conditions: Degas and heat to 90°C for 12 hours.
-
Note: The free amine (NH) may require protection (e.g., Boc) before coupling if the catalyst is sensitive to coordination, though Pd(dppf)Cl
is usually robust.[1]
Safety & Hazard Identification (GHS)
Signal Word: Warning
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed.[1] | Do not eat/drink in lab.[1] |
| H315 | Causes skin irritation.[1] | Wear nitrile gloves.[1] |
| H319 | Causes serious eye irritation.[1] | Wear safety goggles.[1] |
| H335 | May cause respiratory irritation.[1] | Use in a fume hood.[1] |
Disposal: Dispose of as halogenated organic waste. Do not release into drains.[1]
References
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines
-
Benzoxazine Scaffold Utility
-
Safety Data & Properties
-
PubChem Compound Summary for 8-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (Precursor/Analog). [1]
-
-
General Numbering & Nomenclature
Sources
- 1. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 8-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one (C8H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - (8-bromo-3,4-dihydro-2h-1,4-benzoxazin-2-yl)methanol (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
